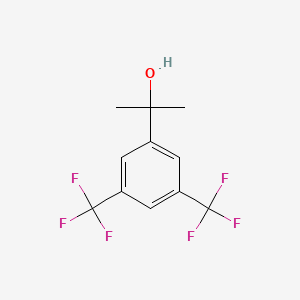

2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol

Description

BenchChem offers high-quality 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F6O/c1-9(2,18)6-3-7(10(12,13)14)5-8(4-6)11(15,16)17/h3-5,18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLPUBDXEFYRXMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347375 | |

| Record name | 2-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67570-38-1 | |

| Record name | 2-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the properties of 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol?

An In-Depth Technical Guide to 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol

Introduction: A Key Fluorinated Building Block in Modern Chemistry

2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol, identified by its CAS Number 67570-38-1, is a tertiary alcohol of significant interest in the fields of medicinal chemistry and materials science.[1][2] Its structure is characterized by a propan-2-ol core substituted with a phenyl ring bearing two trifluoromethyl (-CF₃) groups at the 3 and 5 positions. These electron-withdrawing -CF₃ groups are not mere decorations; they are strategically positioned to profoundly influence the molecule's physicochemical and pharmacological properties.

The incorporation of trifluoromethyl groups has become a cornerstone of modern drug design.[3][4][5] This is because the -CF₃ moiety can enhance critical drug-like properties, including metabolic stability (by blocking sites of oxidation), lipophilicity (affecting cell membrane permeability), and binding affinity to biological targets.[3][6] Consequently, 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol serves as a vital synthetic intermediate—a "building block"—for the construction of more complex, high-value molecules, particularly novel therapeutic agents.[3][7] This guide provides a comprehensive overview of its properties, synthesis, applications, and handling for professionals in research and development.

Physicochemical and Spectroscopic Properties

The defining features of this compound are quantified by its physical and chemical properties. The dual trifluoromethyl groups lead to a high molecular weight and significant lipophilicity, as indicated by the XLogP3 value.

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 67570-38-1 | [1][8] |

| Molecular Formula | C₁₁H₁₀F₆O | [8] |

| Molecular Weight | 272.19 g/mol | [8] |

| Melting Point | 62.5-63.5 °C | [8] |

| Boiling Point | 184.2 °C at 760 mmHg | [8] |

| Density | 1.333 g/cm³ | [8] |

| Flash Point | 65.2 °C | [8] |

| Refractive Index | 1.418 | [8] |

| XLogP3 (Lipophilicity) | 3.95160 | [8] |

| Polar Surface Area (PSA) | 20.2 Ų | [8] |

Expected Spectroscopic Profile

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. It should feature signals in the aromatic region (approx. 7.5-8.0 ppm) corresponding to the three protons on the phenyl ring. Due to symmetry, two protons will be equivalent. In the aliphatic region, a sharp singlet for the six equivalent protons of the two methyl (-CH₃) groups and a broader singlet for the hydroxyl (-OH) proton are anticipated.[9]

-

Mass Spectrometry (EI-MS): Under electron ionization, the molecular ion peak ([M]⁺) would appear at an m/z of 272. Key fragmentation pathways would likely involve the loss of a methyl radical (CH₃•) to yield a stable benzylic cation at m/z 257, or the loss of water (H₂O) to produce an ion at m/z 254.[10][11]

Caption: Proposed fragmentation of the molecular ion in EI-MS.

Synthesis and Reactivity

The most direct and industrially relevant method for synthesizing this tertiary alcohol is the Grignard reaction. This classic organometallic reaction provides a powerful tool for carbon-carbon bond formation.[12][13]

Causality of Synthetic Choice

The Grignard reaction is chosen for its efficiency in coupling an aryl nucleophile with a ketone electrophile. The synthesis requires two key steps:

-

Formation of the Grignard Reagent: 1-Bromo-3,5-bis(trifluoromethyl)benzene is reacted with magnesium metal. The highly polar carbon-magnesium bond in the resulting Grignard reagent makes the aryl carbon strongly nucleophilic.[12][14][15]

-

Nucleophilic Addition: This nucleophilic carbon readily attacks the electrophilic carbonyl carbon of acetone. The subsequent acidic workup protonates the intermediate alkoxide to yield the desired tertiary alcohol.[12]

Experimental Protocol: Grignard Synthesis

Note: This protocol is a representative procedure and must be performed by qualified personnel using appropriate safety measures, particularly the use of anhydrous solvents and an inert atmosphere.

Step 1: Preparation of 3,5-Bis(trifluoromethyl)phenylmagnesium Bromide

-

Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

-

Add magnesium turnings (1.1 eq.) to the flask.

-

In a separate flask, dissolve 1-bromo-3,5-bis(trifluoromethyl)benzene (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the bromide solution to the magnesium turnings to initiate the reaction, which may require gentle heating or the addition of an iodine crystal.

-

Once the reaction begins (indicated by bubbling and heat generation), add the remaining bromide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, continue stirring at reflux for 30-60 minutes to ensure complete formation of the Grignard reagent.[16]

Step 2: Reaction with Acetone and Workup

-

Cool the freshly prepared Grignard solution to 0 °C using an ice bath.

-

Add acetone (1.1 eq.), dissolved in anhydrous THF, dropwise to the stirred Grignard solution. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (2-3 times).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization (e.g., from pentane or hexanes) to obtain pure 2-(3,5-bis(trifluoromethyl)phenyl)propan-2-ol.[8]

Caption: Workflow for the synthesis of the target compound.

Applications in Drug Discovery and Materials Science

The true value of 2-(3,5-bis(trifluoromethyl)phenyl)propan-2-ol lies in its utility as a precursor. The 3,5-bis(trifluoromethyl)phenyl motif is found in numerous biologically active compounds and advanced materials.

-

Medicinal Chemistry: This structural unit is a powerful pharmacophore. Its inclusion in drug candidates can lead to enhanced potency and improved pharmacokinetic profiles.[4][17] For example, derivatives containing this moiety have been investigated as potent antimicrobial agents, demonstrating efficacy against drug-resistant bacteria like Methicillin-resistant Staphylococcus aureus (MRSA).[17][18] The tertiary alcohol group provides a convenient handle for further chemical modification, allowing for its conversion into other functional groups to build molecular complexity.

-

Asymmetric Catalysis: While the alcohol itself is achiral, it can be used as a precursor to synthesize chiral ligands or catalysts. The bulky and electron-deficient nature of the bis(trifluoromethyl)phenyl group can impart unique steric and electronic properties to a catalyst, influencing its selectivity in asymmetric reactions.[18]

-

Material Science: Fluorinated polymers and materials often exhibit enhanced chemical resistance, thermal stability, and unique surface properties (e.g., hydrophobicity). This compound can serve as a monomer or an intermediate in the synthesis of specialized fluorinated materials.[18]

Safety and Handling

Proper handling of 2-(3,5-bis(trifluoromethyl)phenyl)propan-2-ol is essential to ensure laboratory safety. The information below is a summary and should be supplemented with a full Safety Data Sheet (SDS) before use.[19]

-

General Handling: Use in a well-ventilated area or under a chemical fume hood.[19][20] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[20] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[19]

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[19]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[19]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do.[19]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[19][20]

-

-

Fire-Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[19] Firefighters should wear self-contained breathing apparatus.[19]

-

Storage: Store in a cool, dry, and well-ventilated place.[20] Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents.[21]

References

-

2-[3,5-bis-(Trifluoromethyl)phenyl]propan-2-ol. XIAMEN EQUATION CHEMICAL CO.,LTD. [Link]

-

2-(3,5-Bis-trifluoromethyl-phenyl)-propan-2-ol. Tetrahedron. [Link]

-

The Role of Trifluoromethylated Compounds in Modern Drug Discovery. Acme Organics. [Link]

-

Grignard Reaction. University of Missouri–St. Louis. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

-

Fluorinated building blocks in drug design: new pathways and targets. National Institutes of Health (NIH). [Link]

-

Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. National Institutes of Health (NIH). [Link]

-

mass spectrum of propan-2-ol. Doc Brown's Chemistry. [Link]

-

Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. ResearchGate. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

propan-2-ol low high resolution H-1 proton nmr spectrum. Doc Brown's Chemistry. [Link]

-

Grignard Reaction: Synthesis of Triphenylmethanol. University of Colorado Boulder. [Link]

-

Preparation of Trifluoromethylphenyl Magnesium Halides in the Presence of LiCl and Synthesis of 2′-Trifluoromethyl-Aromatic Ketones. ResearchGate. [Link]

Sources

- 1. 2-[3,5-Bis(trifluoromethyl)phenyl]propan-2-ol | 67570-38-1 [chemicalbook.com]

- 2. equationchemical.com [equationchemical.com]

- 3. nbinno.com [nbinno.com]

- 4. jelsciences.com [jelsciences.com]

- 5. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 67570-38-1|2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol|BLD Pharm [bldpharm.com]

- 8. echemi.com [echemi.com]

- 9. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. cerritos.edu [cerritos.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]

- 17. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Buy 2-[3,5-Bis(trifluoromethyl)phenyl]-2-methylpropan-1-ol [smolecule.com]

- 19. echemi.com [echemi.com]

- 20. static.cymitquimica.com [static.cymitquimica.com]

- 21. tcichemicals.com [tcichemicals.com]

2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol structural formula and isomers

An In-depth Technical Guide to 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol: Structure, Synthesis, and Isomeric Landscape

Abstract

This technical guide provides a comprehensive analysis of 2-(3,5-bis(trifluoromethyl)phenyl)propan-2-ol, a fluorinated tertiary alcohol of significant interest to the pharmaceutical and material science sectors. We will dissect its molecular architecture, explore its unique physicochemical properties imparted by the bis(trifluoromethyl)phenyl moiety, and present a detailed, field-tested protocol for its synthesis via the Grignard reaction. Furthermore, this document elucidates the landscape of its structural isomers, offering a comparative perspective on their potential properties and synthetic accessibility. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the distinct characteristics of this compound in their applications.

Introduction: The Significance of Strategic Fluorination

In the realm of modern drug discovery and materials science, the strategic incorporation of fluorine atoms, particularly as trifluoromethyl (-CF3) groups, is a pivotal strategy for molecular design.[1][2] The -CF3 group is a powerful modulator of a molecule's physicochemical and biological properties.[2] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can profoundly enhance a compound's efficacy, pharmacokinetics, and overall performance.[1][3][4]

2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol (CAS No. 67570-38-1) is an exemplar of this design principle.[5][6] Its structure features a tertiary alcohol attached to a phenyl ring symmetrically substituted with two -CF3 groups. This unique combination makes it a valuable building block for synthesizing more complex molecules, including active pharmaceutical ingredients (APIs) and advanced polymers. This guide offers an in-depth exploration of its structure, properties, synthesis, and isomeric variants.

Molecular Structure and Physicochemical Properties

The structural foundation of 2-(3,5-bis(trifluoromethyl)phenyl)propan-2-ol dictates its chemical behavior and potential applications.

Structural Formula and Key Features

The molecule consists of a central benzene ring substituted at the 1, 3, and 5 positions. The substituent at position 1 is a propan-2-ol group, creating a tertiary alcohol. The substituents at positions 3 and 5 are trifluoromethyl groups.

Caption: Structural formula of 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol.

Key Structural Attributes:

-

Tertiary Alcohol: The hydroxyl group is attached to a tertiary carbon. This sterically hindered alcohol is resistant to oxidation under mild conditions.

-

Bis(trifluoromethyl)phenyl Moiety: The two -CF3 groups are powerful electron-withdrawing substituents.[7] This property significantly lowers the electron density of the aromatic ring, influencing its reactivity in processes like electrophilic aromatic substitution.

-

Symmetry: The 1,3,5-substitution pattern confers a plane of symmetry to the molecule, which simplifies its NMR spectra.

-

Achiral Nature: The molecule lacks a stereocenter and is therefore achiral.

Physicochemical and Spectroscopic Data

Quantitative data provides a clear fingerprint for the identification and handling of this compound.

| Property | Value | Source |

| CAS Number | 67570-38-1 | [5][8] |

| Molecular Formula | C₁₁H₁₀F₆O | |

| Molecular Weight | 288.19 g/mol | Calculated |

| Appearance | White to off-white solid | Typical for similar compounds |

| Melting Point | Data not consistently published; expected to be a low-melting solid. | N/A |

| Boiling Point | Data not consistently published. | N/A |

| Solubility | Soluble in organic solvents (e.g., THF, CH₂Cl₂, Acetone); poorly soluble in water. | Inferred from structure |

Spectroscopic Interpretation (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

-

A singlet integrating to 6 protons for the two equivalent methyl (CH₃) groups.

-

A singlet for the alcohol proton (-OH), which may be broad and its chemical shift concentration-dependent.

-

Two signals in the aromatic region: a singlet integrating to 1 proton for the H at C4 and a singlet integrating to 2 protons for the equivalent H's at C2 and C6. The strong electron-withdrawing effect of the -CF3 groups will shift these aromatic protons downfield.[9][10]

-

-

¹³C NMR: The carbon spectrum will show distinct signals for the quaternary carbons, the aromatic carbons, and the methyl carbons. The carbons bonded to the fluorine atoms (the -CF3 groups) will appear as quartets due to C-F coupling.

-

¹⁹F NMR: A single signal is expected as both -CF3 groups are chemically equivalent.

-

Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of a methyl group.

Synthesis and Mechanistic Considerations

The most direct and reliable method for synthesizing tertiary alcohols like 2-(3,5-bis(trifluoromethyl)phenyl)propan-2-ol is the Grignard reaction.[11] This classic carbon-carbon bond-forming reaction offers high yields and specificity.

Primary Synthetic Route: Grignard Reaction

The synthesis involves the reaction of a Grignard reagent, 3,5-bis(trifluoromethyl)phenylmagnesium bromide, with acetone.

Caption: Workflow for the Grignard synthesis of the target compound.

Experimental Protocol

This protocol is a representative methodology. All operations must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Materials:

-

3,5-Bis(trifluoromethyl)bromobenzene[12]

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous Tetrahydrofuran (THF)

-

Acetone, anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and purification (e.g., Diethyl ether, Hexanes)

Procedure:

-

Grignard Reagent Formation: a. Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. b. Add magnesium turnings to the flask. Add a single crystal of iodine. c. In the dropping funnel, prepare a solution of 3,5-bis(trifluoromethyl)bromobenzene in anhydrous THF. d. Add a small portion of the bromide solution to the magnesium. The disappearance of the iodine color and gentle refluxing indicates the initiation of the reaction.[11] e. Add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[13]

-

Reaction with Acetone: a. Cool the Grignard solution to 0 °C in an ice bath. b. Prepare a solution of anhydrous acetone in anhydrous THF and add it to the dropping funnel. c. Add the acetone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C. A precipitate will form. d. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Workup and Purification: a. Cool the reaction mixture again to 0 °C and slowly quench it by adding saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x). c. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. d. Filter the solution and concentrate the solvent under reduced pressure to yield the crude product. e. Purify the crude solid by recrystallization (e.g., from hexanes) or column chromatography on silica gel.

Mechanistic Causality

-

Anhydrous Conditions: Grignard reagents are extremely strong bases and will be quenched by protic solvents like water or alcohols.[11] The use of anhydrous THF is critical for the reaction's success.

-

Initiation: The iodine crystal etches the passivating magnesium oxide layer on the turnings, exposing fresh magnesium to initiate the reaction.

-

Nucleophilic Attack: The carbon atom bonded to magnesium in the Grignard reagent is highly nucleophilic. It attacks the electrophilic carbonyl carbon of acetone, forming a new carbon-carbon bond and a magnesium alkoxide intermediate.

-

Aqueous Workup: The acidic workup protonates the alkoxide to yield the final tertiary alcohol product. A mild acid like NH₄Cl is used to avoid potential acid-catalyzed elimination (dehydration) of the tertiary alcohol.

Isomeric Landscape

Understanding the isomers of 2-(3,5-bis(trifluoromethyl)phenyl)propan-2-ol is crucial for researchers, as their presence as impurities can affect experimental outcomes, and they may possess entirely different biological activities.

Caption: Relationship between the target compound and its structural isomers.

Positional Isomers

These isomers have the same carbon skeleton and functional groups but differ in the position of the substituents on the aromatic ring. Examples include:

-

2-(2,4-Bis(trifluoromethyl)phenyl)propan-2-ol: Asymmetric substitution would lead to a more complex NMR spectrum and potential for atropisomerism if rotation is hindered.

-

2-(2,6-Bis(trifluoromethyl)phenyl)propan-2-ol: The steric hindrance from the two ortho -CF3 groups would make the synthesis of this isomer extremely challenging.

Skeletal Isomers

These isomers differ in the arrangement of the carbon backbone.

-

2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropan-1-ol: This is a primary alcohol, which would exhibit very different reactivity compared to the tertiary alcohol of the target compound (e.g., it could be easily oxidized).[14]

-

1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-ol: This is a secondary alcohol and, importantly, it is chiral, existing as a pair of enantiomers.

Functional Group Isomers

These isomers have the same molecular formula but different functional groups.

-

1-Isopropoxy-3,5-bis(trifluoromethyl)benzene: This is an ether, which lacks the hydroxyl group's ability to act as a hydrogen bond donor and is generally much less reactive than an alcohol.

Applications in Research and Drug Development

The unique properties conferred by the bis(trifluoromethyl)phenyl moiety make this compound and its derivatives highly attractive for several applications:

-

Pharmaceutical Intermediates: It serves as a key building block for synthesizing more complex APIs. The lipophilicity and metabolic stability imparted by the -CF3 groups are desirable traits in drug candidates.[4][15]

-

Neurokinin-1 (NK1) Receptor Antagonists: The 3,5-bis(trifluoromethyl)phenyl group is a common pharmacophore in NK1 receptor antagonists, which have applications in treating emesis and other neurological disorders.[13]

-

Antimicrobial Agents: Phenyl rings substituted with trifluoromethyl groups are found in compounds with significant antimicrobial properties, including activity against drug-resistant bacterial strains.[14][15]

-

Material Science: Fluorinated compounds are used in the development of specialized polymers and coatings that require high thermal stability and chemical resistance.[14]

Conclusion

2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol is more than just a chemical compound; it is a product of strategic molecular engineering. Its structure, dominated by the powerful electronic and steric effects of two trifluoromethyl groups, provides a unique set of properties that are highly sought after in advanced chemical synthesis. A thorough understanding of its structure, a reliable synthetic methodology as detailed in this guide, and an awareness of its isomeric landscape are essential for any scientist aiming to harness its potential in the development of next-generation pharmaceuticals and materials.

References

- NINGBO INNO PHARMCHEM CO.,LTD. Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. News.

-

Wikipedia. Trifluoromethyl group. Wikipedia, the free encyclopedia. [Link]

-

Prakash, G. K. S., & Mathew, T. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. PMC. [Link]

-

D'Amico, F., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Jida, M., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

LookChem. Cas 328-70-1,3,5-Bis(trifluoromethyl)bromobenzene. LookChem. [Link]

-

Tetrahedron. 2-(3,5-Bis-trifluoromethyl-phenyl)-propan-2-ol. Tetrahedron. [Link]

-

University of Michigan-Dearborn. Grignard Reaction. University of Michigan-Dearborn, Department of Natural Sciences. [Link]

-

Wikipedia. Friedel–Crafts reaction. Wikipedia, the free encyclopedia. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Alkylation. Organic Chemistry Portal. [Link]

-

Leazer, J. L., Jr., & Cvetovich, R. (2005). 1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone. Organic Syntheses, 82, 115. [Link]

-

Chemistry Steps. Friedel-Crafts Alkylation with Practice Problems. Chemistry Steps. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trifluoromethylated Compounds in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. News. [Link]

-

Mettler Toledo. Friedel-Crafts Alkylation Reaction. Mettler Toledo. [Link]

-

PubChem. 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoyl chloride. PubChem. [Link]

-

Chem Help ASAP. (2019, October 8). Friedel-Crafts alkylation of aromatic rings. YouTube. [Link]

-

XIAMEN EQUATION CHEMICAL CO.,LTD. 2-[3,5-bis-(Trifluoromethyl)phenyl]propan-2-ol. XIAMEN EQUATION CHEMICAL CO.,LTD. [Link]

-

Fernandes, P., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

-

Wikipedia. 2-Phenyl-2-propanol. Wikipedia, the free encyclopedia. [Link]

-

Royal Society of Chemistry. Electronic supplementary information. Royal Society of Chemistry. [Link]

-

bio-online. 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol. bio-online. [Link]

- Google Patents. EP0810195A1 - Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine.

-

Kumar, A., et al. (2022). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. MDPI. [Link]

-

ResearchGate. ¹H NMR spectra for (a) tris[3,5-bis(trifluoromethyl)phenyl]borane... ResearchGate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. jelsciences.com [jelsciences.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. 2-[3,5-Bis(trifluoromethyl)phenyl]propan-2-ol | 67570-38-1 [chemicalbook.com]

- 6. 67570-38-1|2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol|BLD Pharm [bldpharm.com]

- 7. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. equationchemical.com [equationchemical.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. lookchem.com [lookchem.com]

- 13. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]

- 14. Buy 2-[3,5-Bis(trifluoromethyl)phenyl]-2-methylpropan-1-ol [smolecule.com]

- 15. mdpi.com [mdpi.com]

CAS number 67570-38-1 chemical information.

A comprehensive search for chemical information associated with CAS number 67570-38-1 did not yield any specific compound. This suggests that the provided CAS number may be invalid, obsolete, or not registered in publicly available chemical databases.

Extensive queries in major chemical and scientific databases have failed to identify a substance corresponding to this unique identifier. Consequently, it is not possible to provide an in-depth technical guide as requested.

Researchers, scientists, and drug development professionals are advised to verify the accuracy of the CAS number. Discrepancies in CAS numbers can arise from typographical errors, outdated information, or the use of a withdrawn or deleted identifier.

Recommendation:

-

Verify the CAS Number: Please double-check the source of the CAS number 67570-38-1 for any potential errors.

-

Alternative Identifiers: If available, please provide alternative identifiers such as the chemical name, IUPAC name, SMILES string, or InChI key to facilitate a new search.

Without a valid chemical identifier, the creation of a scientifically accurate and trustworthy technical guide is not feasible. We are committed to providing precise and well-referenced information and will gladly assist further once a valid compound can be identified.

A Technical Guide to 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol: Properties, Synthesis, and Applications in Advanced Drug Discovery

Executive Summary

This technical guide provides a comprehensive overview of 2-(3,5-bis(trifluoromethyl)phenyl)propan-2-ol, a fluorinated tertiary alcohol of significant interest to the pharmaceutical and life sciences industries. The strategic incorporation of two trifluoromethyl (CF₃) groups onto the phenyl ring imparts unique physicochemical properties that are highly desirable in modern drug design. These properties include enhanced metabolic stability, increased lipophilicity, and modulated electronic characteristics, which can lead to improved binding affinity and pharmacokinetic profiles of derivative compounds.[1][2][3] This document details the molecule's fundamental properties, provides a validated synthetic protocol with mechanistic insights, explores its critical role as a building block in medicinal chemistry, and outlines essential safety and handling procedures. It is intended to serve as a vital resource for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of next-generation therapeutics.

Introduction: The Strategic Value of Trifluoromethyl Moieties

In the landscape of contemporary drug discovery, the deliberate incorporation of fluorine atoms, particularly as trifluoromethyl (CF₃) groups, is a cornerstone strategy for optimizing lead compounds into viable drug candidates.[2] The CF₃ group is a powerful bioisostere for various functionalities and possesses a unique combination of high electronegativity, metabolic stability, and lipophilicity. When appended to an aromatic scaffold, these groups act as potent electron-withdrawing agents, significantly altering the molecule's pKa, dipole moment, and susceptibility to oxidative metabolism.[3]

The subject of this guide, 2-(3,5-bis(trifluoromethyl)phenyl)propan-2-ol, is a prime exemplar of a building block designed to leverage these advantages. Its structure combines a robust tertiary alcohol—a versatile functional handle for subsequent chemical modification—with the 3,5-bis(trifluoromethyl)phenyl moiety. This specific substitution pattern is frequently employed in the development of potent therapeutic agents, including enzyme inhibitors and receptor modulators, where enhanced binding interactions and improved metabolic resistance are critical for efficacy.[4] This guide serves to elucidate the core scientific principles and practical applications of this high-value chemical entity.

Physicochemical and Structural Characteristics

The fundamental properties of 2-(3,5-bis(trifluoromethyl)phenyl)propan-2-ol are summarized below. These data are critical for planning synthetic transformations, purification procedures, and formulation studies.

| Property | Value | Reference |

| CAS Number | 67570-38-1 | [5][6][7] |

| Molecular Formula | C₁₁H₁₀F₆O | [7] |

| Molecular Weight | 272.19 g/mol | [7] |

| Appearance | White to pale yellow solid | Inferred from similar compounds[8] |

| Melting Point | 62.5-63.5 °C | [7] |

| Boiling Point | 184.2 °C at 760 mmHg | [7] |

| Density | 1.333 g/cm³ | [7] |

| Flash Point | 65.2 °C | [7] |

| Refractive Index | 1.418 | [7] |

| LogP (XLogP3) | 3.95 | [7] |

Chemical Structure:

Caption: Chemical structure of 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol.

Synthesis and Mechanistic Considerations

The synthesis of tertiary alcohols such as 2-(3,5-bis(trifluoromethyl)phenyl)propan-2-ol is most reliably achieved via a Grignard reaction. This classic organometallic transformation offers high yields and specificity. The causality behind this choice rests on the powerful nucleophilicity of the Grignard reagent, which readily attacks the electrophilic carbonyl carbon of a ketone.

Retrosynthetic Analysis

A logical retrosynthetic disconnection breaks the bond between the aromatic ring and the tertiary carbinol carbon. This reveals two commercially viable starting materials: a ketone (acetone) and an aryl halide (1-bromo-3,5-bis(trifluoromethyl)benzene), which serves as the precursor to the Grignard reagent. This approach is analogous to the well-established synthesis of 2-phenyl-2-propanol from phenylmagnesium bromide and acetone.[8]

Proposed Synthetic Protocol: Grignard Reaction

This protocol is a self-validating system; successful formation of the Grignard reagent is visually indicated by the dissolution of magnesium turnings, and the final product can be verified by standard analytical techniques (NMR, MS, melting point).

Step 1: Formation of the Grignard Reagent

-

To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, add magnesium turnings (1.2 eq). The entire apparatus must be under an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous diethyl ether or tetrahydrofuran (THF) to cover the magnesium.

-

In the dropping funnel, prepare a solution of 1-bromo-3,5-bis(trifluoromethyl)benzene (1.0 eq) in the same anhydrous solvent.

-

Add a small portion of the bromide solution to the magnesium. The reaction is initiated, often evidenced by gentle bubbling or a slight exotherm. A small crystal of iodine can be added to activate the magnesium if the reaction is sluggish.

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

Mechanistic Insight: This step forms the (3,5-bis(trifluoromethyl)phenyl)magnesium bromide. The reaction must be anhydrous as Grignard reagents are strong bases and will be quenched by water.

-

Step 2: Reaction with Acetone

-

Cool the freshly prepared Grignard solution to 0 °C in an ice bath.

-

Add a solution of anhydrous acetone (1.1 eq) in the reaction solvent dropwise via the dropping funnel. Maintain the temperature below 10 °C.

-

Mechanistic Insight: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of acetone, forming a magnesium alkoxide intermediate.

-

Step 3: Aqueous Workup and Purification

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours to ensure completion.

-

Slowly and carefully quench the reaction by pouring it over a mixture of ice and a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Mechanistic Insight: This is a mild acidic workup. The NH₄⁺ ion is a weak acid that protonates the magnesium alkoxide to yield the final tertiary alcohol product and neutral magnesium salts. Using a stronger acid could promote elimination of the tertiary alcohol to form an alkene.

-

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude solid can be purified by recrystallization from a suitable solvent system (e.g., pentane or hexanes) to yield the final product.[7]

Caption: Proposed workflow for the synthesis of the target compound via Grignard reaction.

Applications in Medicinal Chemistry and Drug Development

The true value of 2-(3,5-bis(trifluoromethyl)phenyl)propan-2-ol lies in its application as a sophisticated building block for creating complex molecules with therapeutic potential.

A Superior Fluorinated Building Block

The bis(trifluoromethyl)phenyl moiety is a privileged structure in medicinal chemistry. Its inclusion in a molecule can significantly enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation. Furthermore, the strong electron-withdrawing nature of the CF₃ groups can modulate the electronics of adjacent functional groups, potentially leading to stronger and more selective binding to biological targets.[2][3] The tertiary alcohol provides a convenient point for derivatization, allowing chemists to incorporate this valuable moiety into a larger molecular framework.

Precursor for Active Pharmaceutical Ingredients (APIs)

This compound is structurally related to key intermediates used in the synthesis of marketed drugs. For example, the corresponding carboxylic acid, 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoic acid, is a known intermediate in the synthesis of Netupitant, an antiemetic agent.[9] This demonstrates the industrial relevance and validated utility of this chemical scaffold in constructing complex APIs.

Platform for Novel Therapeutics Research

Research has shown that pyrazole derivatives containing the 3,5-bis(trifluoromethyl)phenyl group exhibit potent activity as growth inhibitors of drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4] While not the exact compound, this highlights the potential of the core scaffold. The title alcohol can serve as a starting point for the synthesis of novel libraries of compounds to be screened for various biological activities, from antimicrobial to anticancer agents.

Caption: Logical flow from the core building block to diverse drug development applications.

Safety, Handling, and Storage

While specific, comprehensive toxicology data for 2-(3,5-bis(trifluoromethyl)phenyl)propan-2-ol is not widely available, prudent laboratory practices are mandatory.[7][10]

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[7] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn. Avoid inhalation of dust and contact with skin and eyes.[7]

-

First Aid: In case of skin contact, wash immediately with soap and plenty of water.[10] For eye contact, rinse thoroughly with water for at least 15 minutes and seek medical attention.[10] If inhaled, move to fresh air.[10] If ingested, rinse mouth with water and seek immediate medical attention.[10]

-

Fire Safety: The compound is combustible. Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol is more than a simple chemical reagent; it is a strategically designed building block that provides a direct route to incorporating the pharmacologically advantageous bis(trifluoromethyl)phenyl moiety into new chemical entities. Its well-defined physicochemical properties, straightforward and reliable synthesis, and proven relevance in the creation of complex therapeutic agents make it an indispensable tool for researchers and professionals in the field of drug discovery and development. Understanding its synthesis and potential applications empowers scientists to accelerate the design and creation of innovative medicines.

References

-

2-[3,5-bis-(Trifluoromethyl)phenyl]propan-2-ol. XIAMEN EQUATION CHEMICAL CO.,LTD. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

-

2-Phenyl-2-propanol. Wikipedia. [Link]

-

The Role of Trifluoromethylated Compounds in Modern Drug Discovery. Acme Bioscience. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC - PubMed Central. [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-[3,5-Bis(trifluoromethyl)phenyl]propan-2-ol | 67570-38-1 [chemicalbook.com]

- 6. equationchemical.com [equationchemical.com]

- 7. echemi.com [echemi.com]

- 8. 2-Phenyl-2-propanol - Wikipedia [en.wikipedia.org]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. echemi.com [echemi.com]

Spectroscopic Characterization of 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol: A Theoretical and Practical Guide

Introduction

In the landscape of pharmaceutical and materials science, fluorinated organic compounds are of paramount importance. The strategic incorporation of fluorine atoms into a molecular scaffold can profoundly alter its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol is a tertiary alcohol bearing a disubstituted phenyl ring with two highly electronegative trifluoromethyl groups. This substitution pattern makes it a valuable building block in organic synthesis and drug discovery. A thorough understanding of its spectroscopic signature is crucial for its unambiguous identification, quality control, and for tracking its transformations in chemical reactions.

This in-depth technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of publicly available experimental spectra, this guide leverages established principles of spectroscopic theory and data from analogous structures to provide a robust, predictive analysis. This approach not only offers a valuable resource for researchers working with this specific molecule but also serves as an educational tool for interpreting the spectra of complex fluorinated aromatic compounds.

Molecular Structure and Key Features

The structure of 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol presents several key features that will dictate its spectroscopic behavior:

-

Aromatic Ring: A 1,3,5-trisubstituted benzene ring. The protons on the ring are chemically equivalent, as are the two trifluoromethyl groups.

-

Trifluoromethyl Groups (-CF₃): These strongly electron-withdrawing groups will significantly influence the electronic environment of the aromatic ring, impacting the chemical shifts of the aromatic protons and carbons. They will also give rise to a characteristic signal in the ¹⁹F NMR spectrum.

-

Tertiary Alcohol Moiety (-C(CH₃)₂OH): The propan-2-ol substituent introduces a quaternary carbon, two equivalent methyl groups, and a hydroxyl group. The hydroxyl proton is exchangeable and its signal in the ¹H NMR spectrum can be concentration and solvent dependent.

The logical relationship between the molecular structure and the expected spectroscopic data is paramount to its characterization.

Figure 1: Logical workflow for the spectroscopic characterization of 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a detailed picture of the molecular structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, reflecting the symmetry of the molecule.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | Singlet | 1H | Ar-H (H-4) |

| ~7.7 | Singlet | 2H | Ar-H (H-2, H-6) |

| ~2.5 - 3.5 | Broad Singlet | 1H | -OH |

| ~1.6 | Singlet | 6H | -CH₃ |

Interpretation and Rationale:

-

Aromatic Protons: The two trifluoromethyl groups at positions 3 and 5 are strongly electron-withdrawing, which will deshield the aromatic protons, causing them to appear at a downfield chemical shift. Due to the symmetry of the substitution pattern, the protons at positions 2 and 6 are chemically equivalent, as is the proton at position 4. We predict two singlets in the aromatic region.

-

Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly variable and depends on factors such as concentration, solvent, and temperature. In a non-polar solvent like CDCl₃, it is expected to appear as a broad singlet. Its presence can be confirmed by a D₂O exchange experiment, which would cause the signal to disappear.

-

Methyl Protons: The two methyl groups are chemically equivalent and are attached to a quaternary carbon. Therefore, they will appear as a single sharp singlet, integrating to six protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(3,5-bis(trifluoromethyl)phenyl)propan-2-ol in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire the spectrum on a 500 MHz NMR spectrometer.

-

Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum.

-

D₂O Exchange (Optional): Add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum to confirm the hydroxyl proton signal.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |

| ~148 | Singlet | Ar-C (C-1) |

| ~132 | Quartet (²JCF ≈ 34 Hz) | Ar-C (C-3, C-5) |

| ~126 | Singlet | Ar-C (C-4) |

| ~123 | Quartet (¹JCF ≈ 273 Hz) | -CF₃ |

| ~122 | Multiplet | Ar-C (C-2, C-6) |

| ~73 | Singlet | C-OH (quaternary) |

| ~32 | Singlet | -CH₃ |

Interpretation and Rationale:

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached groups. The carbons bearing the trifluoromethyl groups (C-3 and C-5) will appear as quartets due to coupling with the three fluorine atoms (²JCF). The CF₃ carbon itself will be a quartet with a large coupling constant (¹JCF).

-

Quaternary Carbon: The carbon of the tertiary alcohol will appear in the typical range for such carbons.

-

Methyl Carbons: The two equivalent methyl carbons will give rise to a single signal in the aliphatic region.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on a 125 MHz NMR spectrometer.

-

Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -63 | Singlet | -CF₃ |

Interpretation and Rationale:

-

The two trifluoromethyl groups are chemically equivalent and are not coupled to any other fluorine atoms. Therefore, they are expected to appear as a single sharp singlet. The chemical shift is predicted based on typical values for trifluoromethyl groups attached to an aromatic ring.[1]

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on a 500 MHz NMR spectrometer equipped with a fluorine probe.

-

Data Acquisition: Obtain a proton-decoupled ¹⁹F NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad, Strong | O-H stretch (hydrogen-bonded) |

| ~3050 | Weak | Aromatic C-H stretch |

| ~2980, 2940 | Medium | Aliphatic C-H stretch |

| ~1610, 1470 | Medium to Weak | Aromatic C=C stretch |

| ~1350 - 1100 | Strong, Multiple Bands | C-F stretch |

| ~1150 | Strong | C-O stretch (tertiary alcohol)[2][3] |

Interpretation and Rationale:

-

O-H Stretch: A broad and strong absorption band in the region of 3400 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded alcohol.[4][5]

-

C-H Stretches: Weak absorptions above 3000 cm⁻¹ are indicative of aromatic C-H stretching, while medium intensity bands below 3000 cm⁻¹ correspond to aliphatic C-H stretching.

-

C-F Stretches: The C-F stretching vibrations typically appear as strong and often complex bands in the 1350-1100 cm⁻¹ region.

-

C-O Stretch: The C-O stretching vibration for a tertiary alcohol is expected to be a strong band around 1150 cm⁻¹.[2][3]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be obtained from a neat liquid film between two KBr plates or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 272 | [M]⁺˙ (Molecular Ion) |

| 257 | [M - CH₃]⁺ |

| 213 | [M - C(CH₃)₂OH]⁺ |

| 145 | [C₇H₄F₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion, from rearrangement) |

Interpretation and Rationale:

The fragmentation of 2-(3,5-bis(trifluoromethyl)phenyl)propan-2-ol under electron ionization (EI) is expected to proceed through several characteristic pathways for tertiary benzylic alcohols.

Figure 2: Predicted major fragmentation pathways for 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol in EI-MS.

-

Molecular Ion ([M]⁺˙): The molecular ion peak at m/z 272 should be observable, although it may be of low intensity, which is common for tertiary alcohols.

-

Loss of a Methyl Radical ([M - CH₃]⁺): A common fragmentation pathway for tertiary alcohols is the loss of an alkyl group to form a stable oxonium ion. The loss of a methyl radical would result in a fragment at m/z 257.

-

Benzylic Cleavage ([M - C(CH₃)₂OH]⁺): Cleavage of the bond between the aromatic ring and the tertiary carbon is a favorable process, leading to the formation of the 3,5-bis(trifluoromethyl)phenyl cation at m/z 213.

-

Further Fragmentation: The fragment at m/z 213 can undergo further fragmentation, such as the loss of a CF₂ group, which is a common fragmentation pattern for trifluoromethyl-substituted aromatic compounds.[6] The formation of a tropylium ion at m/z 91, while common for benzyl compounds, may be less favorable in this case due to the deactivating nature of the trifluoromethyl groups.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range of m/z 50-350 to detect the molecular ion and key fragments.

Conclusion

This guide provides a detailed, albeit theoretical, spectroscopic analysis of 2-(3,5-bis(trifluoromethyl)phenyl)propan-2-ol. The predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data are based on well-established principles and data from analogous compounds. This information serves as a valuable baseline for researchers and scientists in the identification and characterization of this important fluorinated building block. While predictive tools and theoretical analysis are powerful, experimental verification remains the gold standard. It is our hope that this guide will facilitate the interpretation of experimental data as it becomes available and contribute to the broader understanding of the spectroscopy of complex organic molecules.

References

-

Spectroscopy Online. Alcohols—The Rest of the Story. [Link][3]

-

Beilstein Journals. for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3 - Supporting Information. [Link][7]

-

SpectraBase. 1,3-Bis(trifluoromethyl)benzene - Optional[13C NMR] - Chemical Shifts. [Link][8]

-

SpectraBase. 1,3-Bis(trifluoromethyl)benzene - Optional[19F NMR] - Chemical Shifts. [Link][9]

-

Química Organica.org. IR Spectrum: Alcohols and Phenols. [Link][2]

-

Chemistry LibreTexts. 13.4: Spectroscopy of Alcohols. [Link][10]

-

Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols. [Link][4]

-

University of Calgary. Ch13 - Mass Spectroscopy. [Link]

-

Spectroscopy Online. The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. [Link][5]

-

Fluorine notes. October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups". [Link][6]

Sources

- 1. rsc.org [rsc.org]

- 2. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Benzyl alcohol [webbook.nist.gov]

Key chemical reactions involving 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol

An In-Depth Technical Guide to the Core Chemical Reactions of 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol

Introduction: The Unique Profile of a Fluorinated Tertiary Alcohol

2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol is a tertiary alcohol distinguished by the presence of a 3,5-bis(trifluoromethyl)phenyl substituent. This unique structural feature imparts significant and often desirable properties to the molecule, making it a valuable intermediate in synthetic chemistry, particularly in the fields of drug discovery and materials science. The two trifluoromethyl (CF₃) groups are powerful electron-withdrawing agents, which profoundly influence the molecule's reactivity, lipophilicity, and metabolic stability.[1][2][3]

The strategic incorporation of CF₃ groups is a cornerstone of modern medicinal chemistry.[1][2] These groups can enhance binding affinity to biological targets, improve resistance to metabolic degradation, and increase bioavailability.[1][3] Consequently, the 3,5-bis(trifluoromethyl)phenyl motif is found in numerous advanced therapeutic candidates and organocatalysts.[4][5]

This guide provides an in-depth exploration of the core chemical reactions involving 2-(3,5-bis(trifluoromethyl)phenyl)propan-2-ol, focusing on its synthesis and the key transformations of its tertiary alcohol functional group. We will delve into the mechanistic underpinnings of these reactions, provide field-proven experimental protocols, and discuss the strategic implications for researchers in drug development and chemical synthesis.

Table 1: Physicochemical Properties of 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol

| Property | Value |

| CAS Number | 67570-38-1[6][7][8] |

| Molecular Formula | C₁₁H₁₀F₆O[9] |

| Molecular Weight | 288.19 g/mol |

| Appearance | Typically a solid |

| Key Structural Features | Tertiary alcohol, Benzene ring with two meta-CF₃ groups |

Part 1: Synthesis via Grignard Reaction

The most direct and common route to 2-(3,5-bis(trifluoromethyl)phenyl)propan-2-ol is the Grignard reaction. This involves the addition of a 3,5-bis(trifluoromethyl)phenylmagnesium halide to acetone. The critical first step is the preparation of the Grignard reagent itself, a process that requires careful execution due to safety considerations.

Mechanism and Causality

The synthesis hinges on the formation of an organometallic nucleophile (the Grignard reagent) which subsequently attacks the electrophilic carbonyl carbon of acetone. The two CF₃ groups on the aromatic ring are strongly electron-withdrawing, which can make the formation of the Grignard reagent from the corresponding aryl bromide more challenging than for electron-rich aromatics. However, established procedures allow for its reliable preparation.[10][11][12]

Safety Expertise: It is critical to note that trifluoromethylphenyl Grignard reagents have been reported to be potentially explosive, especially upon loss of solvent or moderate heating.[10][11][13] Therefore, maintaining strict temperature control and ensuring the reaction mixture remains solvated at all times are paramount safety measures.

Experimental Workflow: Synthesis of 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol

Sources

- 1. nbinno.com [nbinno.com]

- 2. jelsciences.com [jelsciences.com]

- 3. mdpi.com [mdpi.com]

- 4. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-[3,5-Bis(trifluoromethyl)phenyl]propan-2-ol | 67570-38-1 [chemicalbook.com]

- 7. equationchemical.com [equationchemical.com]

- 8. 67570-38-1|2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol|BLD Pharm [bldpharm.com]

- 9. PubChemLite - 2-(3,5-bis(trifluoromethyl)phenyl)propan-2-ol (C11H10F6O) [pubchemlite.lcsb.uni.lu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. An improved preparation of 3,5-bis(trifluoromethyl)acetophenone and safety considerations in the preparation of 3,5-bis(trifluoromethyl)phenyl Grignard reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Trifluoromethyl Group: A Catalyst for Potent Biological Activity in Phenylpropanoid Scaffolds

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Synergy of Phenylpropanoids and Trifluoromethylation

In the landscape of modern medicinal chemistry, the strategic modification of bioactive scaffolds is paramount to enhancing therapeutic efficacy. The phenylpropanoid backbone, a ubiquitous structural motif in natural products, offers a versatile and biologically relevant foundation for drug design.[1] Concurrently, the trifluoromethyl (CF3) group has emerged as a cornerstone functionalization, prized for its profound impact on a molecule's physicochemical and pharmacological properties.[2] This technical guide explores the potential biological activities of trifluoromethylated phenylpropanols, synthesizing field-proven insights with detailed experimental frameworks to empower researchers in this promising area of drug discovery.

The introduction of a CF3 group into a phenylpropanol scaffold is not a mere substitution but a strategic enhancement. The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the electronic properties of the aromatic ring, influencing pKa and hydrogen-bonding capabilities.[2] This modification often leads to improved metabolic stability by blocking sites susceptible to oxidative metabolism, a common challenge in drug development.[2] Furthermore, the lipophilicity imparted by the CF3 group can enhance membrane permeability and improve bioavailability, critical parameters for oral drug candidates.

This guide will delve into the specific biological activities observed in trifluoromethylated compounds, with a focus on their potential applications as anticancer, antimicrobial, and anti-inflammatory agents. We will explore the underlying mechanisms of action, present relevant data, and provide detailed protocols for the evaluation of these activities.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

The quest for novel anticancer agents has led to the exploration of various synthetic compounds, with trifluoromethylated molecules showing significant promise. The incorporation of a CF3 group can enhance the cytotoxic effects of a compound against cancer cell lines, often through the induction of apoptosis and cell cycle arrest.

Mechanism of Action

Trifluoromethylated compounds have been shown to exert their anticancer effects through multiple pathways. One common mechanism involves the induction of apoptosis, or programmed cell death. This can be triggered by the activation of caspase cascades, leading to the cleavage of cellular proteins and eventual cell death. Additionally, these compounds can cause cell cycle arrest at various phases, such as G2/M, preventing cancer cells from proliferating.[3] Some trifluoromethylated derivatives have also been found to inhibit key signaling pathways involved in cancer progression, such as the STAT3 pathway.[4]

For instance, studies on α-trifluoromethyl chalcones, which share structural similarities with phenylpropanoids, have demonstrated potent antiproliferative activity against androgen-independent prostate cancer cell lines.[3] These compounds induced cell accumulation in the sub-G1 and G2/M phases of the cell cycle, indicative of apoptosis and cell cycle arrest.[3] Similarly, a novel synthetic naphthofuran compound containing a bis(trifluoromethyl)phenyl group was found to inhibit liver tumor growth by activating HNF 4α and subsequently inhibiting the STAT3 pathway.[4]

The diagram below illustrates a generalized pathway for apoptosis induction by a cytotoxic agent.

Caption: Generalized mitochondrial pathway of apoptosis induced by a trifluoromethylated compound.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of selected trifluoromethylated compounds from the literature. Note that while not all are phenylpropanols, they provide a strong rationale for investigating this class of molecules.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| α-Trifluoromethyl Chalcone | PC-3 (Prostate) | 0.14 - 0.28 | [3] |

| 4-(Trifluoromethyl)isoxazole | MCF-7 (Breast) | 2.63 | [5][6] |

| Thiazolo[4,5-d]pyrimidine | C32 (Melanoma) | 24.4 | [7] |

| Thiazolo[4,5-d]pyrimidine | A375 (Melanoma) | 25.4 | [7] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a trifluoromethylated phenylpropanol against a specific cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, PC-3)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Trifluoromethylated phenylpropanol stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the trifluoromethylated phenylpropanol in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Trifluoromethylated compounds have demonstrated promising activity against a range of bacterial and fungal pathogens. The phenylpropanoid scaffold itself is known to possess antimicrobial properties, suggesting that trifluoromethylation could lead to enhanced efficacy.[9]

Mechanism of Action

The antimicrobial mechanisms of trifluoromethylated compounds can be varied. Some may disrupt the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death. Others may inhibit essential enzymes involved in microbial metabolism or replication. For example, some trifluoromethylated compounds have been shown to target bacterial DNA gyrase, an enzyme crucial for DNA replication.[10] In fungi, the mechanism may involve the inhibition of enzymes like leucyl-tRNA synthetase, which is essential for protein synthesis.[11]

The following diagram illustrates a simplified workflow for screening antimicrobial compounds.

Caption: Inhibition of the NF-κB signaling pathway by a trifluoromethylated phenylpropanol.

Quantitative Data Summary

The following table provides examples of the anti-inflammatory activity of trifluoromethylated pyrazole derivatives.

| Compound | Anti-inflammatory Activity (% inhibition of paw edema) | Reference |

| 3-Trifluoromethylpyrazole derivative | 62-76% | [12] |

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

This protocol describes a classic in vivo model for evaluating the acute anti-inflammatory activity of a compound.

Objective: To assess the ability of a trifluoromethylated phenylpropanol to reduce acute inflammation in a rodent model.

Materials:

-

Rats or mice

-

Trifluoromethylated phenylpropanol solution/suspension

-

Carrageenan solution (1% in saline)

-

Positive control (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.

-

Compound Administration: Administer the trifluoromethylated phenylpropanol orally or intraperitoneally to the test group of animals. Administer the vehicle to the control group and the positive control to another group.

-

Induction of Edema: After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point.

Neuroprotective Potential: A Frontier for Trifluoromethylated Phenylpropanols

Neurodegenerative diseases represent a significant and growing healthcare challenge. The neuroprotective effects of various natural products, including phenylpropanoids, have been documented. [13][14]The unique properties of the trifluoromethyl group suggest that trifluoromethylated phenylpropanols could be promising candidates for the development of novel neuroprotective agents.

While direct studies on the neuroprotective effects of trifluoromethylated phenylpropanols are still emerging, the known activities of flavonoids and other polyphenols provide a strong rationale for their investigation. [15]These compounds have been shown to protect neurons from injury, suppress neuroinflammation, and promote memory and cognitive function. [15]The mechanisms underlying these effects often involve the modulation of critical signaling pathways that promote neuronal survival and synaptic plasticity. [16] Future research in this area could focus on evaluating the ability of trifluoromethylated phenylpropanols to protect against excitotoxicity, oxidative stress, and protein aggregation, which are key pathological features of many neurodegenerative diseases.

Conclusion and Future Perspectives

The strategic incorporation of the trifluoromethyl group into the phenylpropanol scaffold represents a compelling avenue for the discovery of novel therapeutic agents. The unique physicochemical properties conferred by the CF3 group can lead to enhanced biological activity, improved metabolic stability, and favorable pharmacokinetic profiles. This technical guide has provided an overview of the potential anticancer, antimicrobial, and anti-inflammatory activities of trifluoromethylated phenylpropanols, supported by mechanistic insights and detailed experimental protocols.

While the existing literature provides a strong foundation for the exploration of these compounds, further research is needed to fully elucidate their therapeutic potential. Future studies should focus on the synthesis and biological evaluation of a diverse library of trifluoromethylated phenylpropanols to establish clear structure-activity relationships. In-depth mechanistic studies will be crucial to identify the specific molecular targets and signaling pathways modulated by these compounds. Furthermore, in vivo studies are necessary to assess their efficacy, safety, and pharmacokinetic profiles in preclinical models. The continued investigation of trifluoromethylated phenylpropanols holds significant promise for the development of next-generation therapeutics to address a range of unmet medical needs.

References

-

Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (n.d.). National Center for Biotechnology Information. [Link]

-

Anti-cancer Effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a Novel Synthetic Compound. (2015). PubMed. [Link]

-

In Vitro Cytotoxicity Test Methods BRD. (n.d.). National Toxicology Program. [Link]

-

Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. (2018). PubMed. [Link]

-

α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer. (2018). MDPI. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. [Link]

-

Antimicrobial properties of volatile phenylpropanes. (2006). PubMed. [Link]

-

Synthesis and anticancer effect of B-ring trifluoromethylated flavonoids. (2003). PubMed. [Link]

-

One‐pot synthesis of trifluoromethylated cyclopropanols. (2020). ResearchGate. [Link]

-

In vitro detection of cytotoxicity using FluoroJade-C. (2014). PubMed. [Link]

-

Synthesis and Characterization of New Fluoro/Trifluoromethyl-Substituted Acylthiourea Derivatives with Promising Activity against Planktonic and Biofilm-Embedded Microbial Cells. (2020). MDPI. [Link]

-

In Vitro MultiFlow® Assay. (n.d.). Charles River Laboratories. [Link]

-

Design, Synthesis and Anti-Inflammatory Activity of. (n.d.). Amanote Research. [Link]

-

Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. (2024). National Center for Biotechnology Information. [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). National Center for Biotechnology Information. [Link]

-

Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. (2024). ResearchGate. [Link]

-

Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. (2020). National Center for Biotechnology Information. [Link]

-

Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. (2024). Royal Society of Chemistry. [Link]

-

In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. [Link]

-

Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. (2024). National Center for Biotechnology Information. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). ResearchGate. [Link]

-

Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. (2025). Springer. [Link]

-

Plant Phenylpropanoids as Emerging Anti-Inflammatory Agents. (2020). PubMed. [Link]

-